molecular formula C12H16O3 B2431413 2-(3-Methoxyphenyl)-3-methylbutanoic acid CAS No. 51632-35-0

2-(3-Methoxyphenyl)-3-methylbutanoic acid

Cat. No.: B2431413
CAS No.: 51632-35-0
M. Wt: 208.257
InChI Key: MJGOQSIKBQCAJZ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-3-methylbutanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a methoxy group attached to a phenyl ring, which is further connected to a butanoic acid chain

Properties

IUPAC Name

2-(3-methoxyphenyl)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)11(12(13)14)9-5-4-6-10(7-9)15-3/h4-8,11H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGOQSIKBQCAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC(=CC=C1)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51632-35-0
Record name 2-(3-methoxyphenyl)-3-methylbutanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-3-methylbutanoic acid typically involves the alkylation of 3-methoxybenzene with a suitable alkyl halide, followed by carboxylation. One common method includes the Friedel-Crafts alkylation of 3-methoxybenzene with 3-chloropropanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further reactions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by oxidation and carboxylation steps. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.

Major Products

    Oxidation: 2-(3-Hydroxyphenyl)-3-methylbutanoic acid.

    Reduction: 2-(3-Methoxyphenyl)-3-methylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxyphenyl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carboxylic acid group can form ionic bonds with proteins and enzymes, potentially modulating their function.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylacetic acid: Similar structure but with an acetic acid chain instead of a butanoic acid chain.

    3-Methoxybenzoic acid: Contains a benzoic acid group instead of a butanoic acid chain.

    2-(4-Methoxyphenyl)-3-methylbutanoic acid: Similar structure but with the methoxy group in the para position.

Uniqueness

2-(3-Methoxyphenyl)-3-methylbutanoic acid is unique due to the specific positioning of the methoxy group and the butanoic acid chain, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds.

Biological Activity

2-(3-Methoxyphenyl)-3-methylbutanoic acid is an aromatic carboxylic acid known for its potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its reported antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C12H16O3
  • CAS Number: 51632-35-0

The compound features a methoxy group attached to a phenyl ring, which is further connected to a butanoic acid chain. This unique arrangement influences its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. For instance, it has been noted for its activity against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Another critical aspect of this compound is its anti-inflammatory activity. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, thereby modulating inflammatory responses in cellular models. This effect could be beneficial in managing conditions such as arthritis and other inflammatory diseases .

The mechanism behind the biological activities of this compound involves its interaction with specific molecular targets. The methoxy group may participate in hydrogen bonding, enhancing the compound's affinity for biological molecules. Additionally, the carboxylic acid group can form ionic bonds with proteins and enzymes, potentially altering their functions .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure TypeKey Activity
3-Methoxyphenylacetic acidAromatic carboxylic acidModerate antimicrobial activity
3-Methoxybenzoic acidAromatic carboxylic acidWeak anti-inflammatory activity
2-(4-Methoxyphenyl)-3-methylbutanoic acidAromatic carboxylic acidSimilar activities but different efficacy

The positioning of the methoxy group and the butanoic acid chain in this compound contributes to its distinct biological profile compared to these similar compounds.

Case Studies

Several case studies have explored the effects of this compound in various biological contexts:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several derivatives of methoxy-substituted phenyl acids, including this compound. Results indicated that this compound exhibited superior activity against E. coli compared to other derivatives .
  • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, highlighting its potential therapeutic role in inflammatory diseases .

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